molecular formula C5H4BBr2NO2 B1386654 (2,5-Dibromopyridin-4-yl)boronic acid CAS No. 1031843-77-2

(2,5-Dibromopyridin-4-yl)boronic acid

Cat. No.: B1386654
CAS No.: 1031843-77-2
M. Wt: 280.71 g/mol
InChI Key: GIYVWMBVVVLFIG-UHFFFAOYSA-N
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Description

(2,5-Dibromopyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BBr2NO2 and a molecular weight of 280.71 g/mol . This compound features a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a boronic acid group at position 4. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .

Safety and Hazards

“(2,5-Dibromopyridin-4-yl)boronic acid” is classified under the GHS07 hazard class . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be worn when handling this compound .

Future Directions

Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acids lies in further exploring these areas and developing new chemistries using boron .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,5-Dibromopyridin-4-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 2,5-dibromopyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dibromopyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2,5-Dibromopyridin-4-yl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Pyridinylboronic acid: Similar structure but lacks the bromine substituents.

    2,5-Dibromopyridine: Lacks the boronic acid group but has similar bromine substitution.

    Phenylboronic acid: Contains a phenyl ring instead of a pyridine ring.

Uniqueness: (2,5-Dibromopyridin-4-yl)boronic acid is unique due to the presence of both bromine atoms and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2,5-dibromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYVWMBVVVLFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656457
Record name (2,5-Dibromopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031843-77-2
Record name (2,5-Dibromopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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